APL1b27 Trifluoroacetate
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Overview
Description
APL1b27 Trifluoroacetate is a compound derived from the amyloid precursor-like protein 1 (APLP1). APLP1 is a membrane-associated glycoprotein that is homologous to the amyloid precursor protein gene. This compound is significant in the study of Alzheimer’s disease, as it is involved in the pathogenesis of the disease. Unlike the β-amyloid peptides excised from the amyloid precursor protein, the peptides resulting from the enzymatic processing of APLP1 are not neurotoxic .
Preparation Methods
The preparation of APL1b27 Trifluoroacetate involves the synthesis of the amyloid precursor-like protein 1 followed by its conversion to the trifluoroacetate salt. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) to create the peptide sequence of APLP1. The peptide is then cleaved from the resin using trifluoroacetic acid, which also serves to deprotect the side chains of the amino acids. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) and converted to its trifluoroacetate salt form .
Chemical Reactions Analysis
APL1b27 Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
APL1b27 Trifluoroacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of amyloid precursor-like proteins.
Biology: It is used to investigate the role of APLP1 in cellular processes and its involvement in the pathogenesis of Alzheimer’s disease.
Medicine: It is used in the development of therapeutic agents targeting amyloid precursor-like proteins.
Industry: It is used in the production of peptides and proteins for various applications .
Mechanism of Action
The mechanism of action of APL1b27 Trifluoroacetate involves its interaction with specific molecular targets and pathways. APLP1 is known to interact with various cellular receptors and signaling pathways, influencing processes such as cell adhesion, migration, and differentiation. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to modulate the activity of enzymes involved in the processing of amyloid precursor proteins .
Comparison with Similar Compounds
APL1b27 Trifluoroacetate can be compared with other similar compounds, such as:
Trifluoroacetic acid: A strong organic acid used in peptide synthesis and purification.
Ethyl trifluoroacetate: A compound used in organic synthesis and as a reagent in various chemical reactions.
Sodium trifluoroacetate: A salt form of trifluoroacetic acid used in various industrial applications.
The uniqueness of this compound lies in its specific role in the study of amyloid precursor-like proteins and its potential therapeutic applications in Alzheimer’s disease .
Properties
Molecular Formula |
C105H175F3N30O40S |
---|---|
Molecular Weight |
2586.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C103H174N30O38S.C2HF3O2/c1-19-51(12)81(100(168)124-61(28-31-172-18)87(155)112-39-71(140)115-52(13)83(151)110-37-70(139)108-36-69(138)109-38-72(141)120-67(45-136)102(170)171)132-94(162)64(34-48(6)7)126-93(161)62(32-46(2)3)119-73(142)40-113-88(156)65(43-134)127-99(167)80(50(10)11)131-85(153)54(15)116-89(157)59(24-26-76(145)146)123-90(158)58(22-20-29-107-103(105)106)122-95(163)66(44-135)128-98(166)79(49(8)9)129-74(143)42-114-97(165)82(56(17)137)130-75(144)41-111-84(152)53(14)117-96(164)68-23-21-30-133(68)101(169)55(16)118-92(160)63(33-47(4)5)125-91(159)60(25-27-77(147)148)121-86(154)57(104)35-78(149)150;3-2(4,5)1(6)7/h46-68,79-82,134-137H,19-45,104H2,1-18H3,(H,108,139)(H,109,138)(H,110,151)(H,111,152)(H,112,155)(H,113,156)(H,114,165)(H,115,140)(H,116,157)(H,117,164)(H,118,160)(H,119,142)(H,120,141)(H,121,154)(H,122,163)(H,123,158)(H,124,168)(H,125,159)(H,126,161)(H,127,167)(H,128,166)(H,129,143)(H,130,144)(H,131,153)(H,132,162)(H,145,146)(H,147,148)(H,149,150)(H,170,171)(H4,105,106,107);(H,6,7)/t51-,52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-,80-,81-,82-;/m0./s1 |
InChI Key |
HVWLFOBRFXXFLU-GVRCNYGWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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